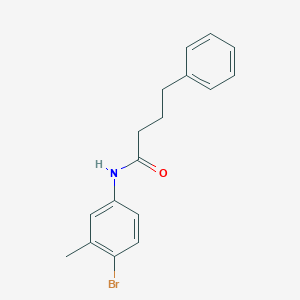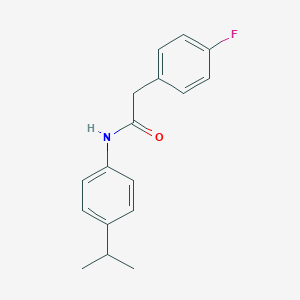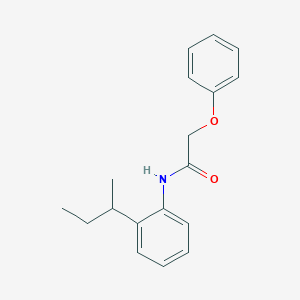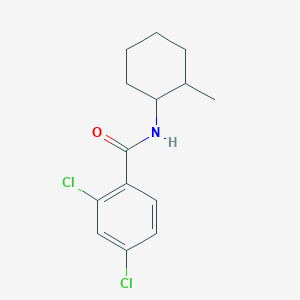
2,4-dichloro-N-(2-methylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-methylcyclohexyl)benzamide, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase inhibitors, which are being explored for their ability to treat a variety of autoimmune and inflammatory diseases.
Mécanisme D'action
2,4-dichloro-N-(2-methylcyclohexyl)benzamide acts by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune system activation. By blocking the activity of these enzymes, 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can help to reduce the levels of pro-inflammatory cytokines and other mediators that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and other autoimmune diseases. The compound has also been shown to have a favorable safety profile, with limited toxicity and few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide is its specificity for Janus kinases, which makes it a potentially valuable tool for studying the role of these enzymes in various disease processes. However, the compound's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2,4-dichloro-N-(2-methylcyclohexyl)benzamide and related Janus kinase inhibitors. One area of interest is the development of more potent and selective compounds that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of focus is the exploration of combination therapies involving Janus kinase inhibitors and other drugs, in order to maximize their therapeutic effects. Additionally, researchers are investigating the potential use of Janus kinase inhibitors in treating certain types of cancer, where these enzymes are also involved in disease progression.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-methylcyclohexylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-methylcyclohexyl)benzamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Propriétés
Formule moléculaire |
C14H17Cl2NO |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
Clé InChI |
FEKZAAWOUHFLPC-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



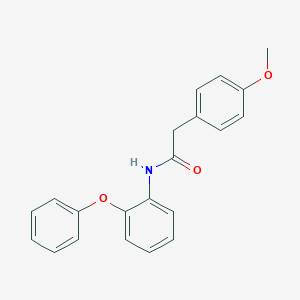
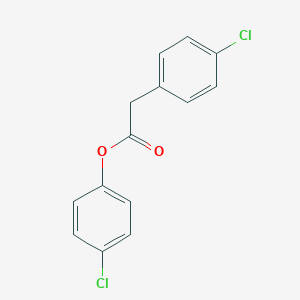
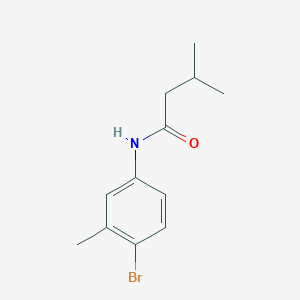

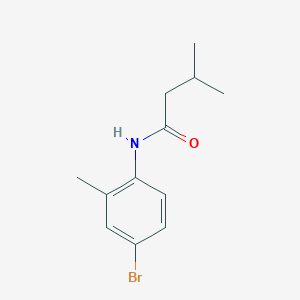
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)

